molecular formula C20H25N3O4 B12163866 5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-1,2-dimethylpyridin-4(1H)-one

5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-1,2-dimethylpyridin-4(1H)-one

Cat. No.: B12163866
M. Wt: 371.4 g/mol
InChI Key: GZACZPKNRKZPER-UHFFFAOYSA-N
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Description

5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-1,2-dimethylpyridin-4(1H)-one is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group, linked to a pyridinone moiety through an oxoethoxy bridge

Preparation Methods

The synthesis of 5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-1,2-dimethylpyridin-4(1H)-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a methoxyphenyl group through a nucleophilic substitution reaction.

    Linking to the Pyridinone Moiety: The substituted piperazine is then reacted with a pyridinone derivative in the presence of a suitable base to form the oxoethoxy bridge.

    Final Assembly: The intermediate compounds are then coupled under specific reaction conditions to yield the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-1,2-dimethylpyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The oxo group in the pyridinone moiety can be reduced to a hydroxyl group.

    Hydrolysis: The oxoethoxy bridge can be cleaved under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in targeting neurological pathways and receptors.

    Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-1,2-dimethylpyridin-4(1H)-one involves its interaction with specific molecular targets, such as G-protein-coupled receptors or enzymes. The piperazine ring is known to modulate the pharmacokinetic properties of the compound, enhancing its ability to bind to these targets and exert its effects. The methoxyphenyl group and the pyridinone moiety contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-1,2-dimethylpyridin-4(1H)-one lies in its specific combination of functional groups, which confer distinct pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C20H25N3O4

Molecular Weight

371.4 g/mol

IUPAC Name

5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-1,2-dimethylpyridin-4-one

InChI

InChI=1S/C20H25N3O4/c1-15-12-18(24)19(13-21(15)2)27-14-20(25)23-10-8-22(9-11-23)16-4-6-17(26-3)7-5-16/h4-7,12-13H,8-11,14H2,1-3H3

InChI Key

GZACZPKNRKZPER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=CN1C)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC

Origin of Product

United States

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